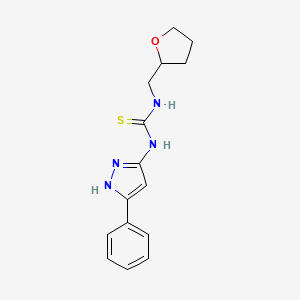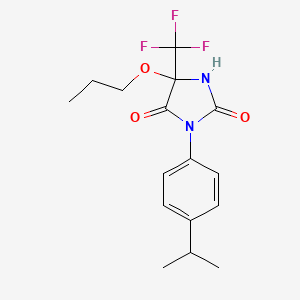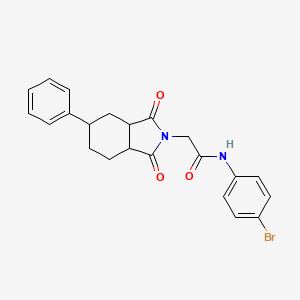![molecular formula C16H17BrN4O3S B4176443 N-(3'-acetyl-5-bromo-2-oxo-1-propyl-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B4176443.png)
N-(3'-acetyl-5-bromo-2-oxo-1-propyl-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide
Overview
Description
N-(3'-acetyl-5-bromo-2-oxo-1-propyl-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide is a complex organic compound featuring a spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3'-acetyl-5-bromo-2-oxo-1-propyl-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide typically involves multi-step reactions:
Formation of the Indole Base: : Starting with 1-propylindole, the indole undergoes acetylation using acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of Bromine: : Bromination occurs under controlled conditions using bromine in acetic acid, ensuring selective bromination at the desired position on the indole ring.
Spiro Formation: : Cyclization with thiadiazole derivatives involves a nucleophilic attack under reflux conditions, typically with an organic base such as triethylamine.
Final Acetylation: : Acetylation of the formed compound yields the target molecule under mild conditions, completing the synthetic route.
Industrial Production Methods
The industrial production of this compound can be scaled up using batch or continuous flow methods. Ensuring purity and yield, optimized reaction parameters like temperature, pressure, and solvent system are crucial.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation reactions typically at the indole ring or acetamide group, forming various oxidized derivatives.
Reduction: : Reduction can be performed at the bromo or oxo functionalities, potentially converting the compound into less reactive or more bioactive forms.
Substitution: : Electrophilic or nucleophilic substitution reactions can be targeted at the bromine atom or acetamide group, respectively, allowing the formation of diverse derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromium trioxide under acidic or basic conditions.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reducing various functional groups.
Substituents: : Grignard reagents for nucleophilic substitution, and alkyl or aryl halides for electrophilic substitution.
Major Products
Oxidized Products: : Carboxylic acids or aldehydes from the oxidation of acetamide.
Reduced Products: : Alcohols or amines from the reduction of bromo or oxo groups.
Substituted Products: : Various N- or O-substituted derivatives, enhancing biological activity or industrial applicability.
Scientific Research Applications
N-(3'-acetyl-5-bromo-2-oxo-1-propyl-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide finds applications across multiple fields:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules and a precursor in drug design.
Biology: : Potential utility in studying protein interactions due to its unique structure.
Medicine: : Investigated for its pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: : Utilized in the manufacturing of specialty chemicals and materials, owing to its stability and reactivity.
Mechanism of Action
The compound operates through several mechanisms depending on its application:
Biological: : Interacts with molecular targets like enzymes or receptors, inhibiting or modulating their activity.
Chemical: : Acts as a versatile intermediate, enabling various chemical transformations through its reactive sites.
Comparison with Similar Compounds
When compared to other compounds with similar spiro or indole structures:
Uniqueness: : The bromo and oxo functionalities, combined with the spiro architecture, provide a unique set of chemical reactivity and biological activity.
Similar Compounds: : Examples include spiro[indole-thiazole] derivatives and other spirocyclic indoles, each with distinct properties and applications.
Hope this deep dive helps! What intrigues you most about this compound?
Properties
IUPAC Name |
N-(4-acetyl-5'-bromo-2'-oxo-1'-propylspiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O3S/c1-4-7-20-13-6-5-11(17)8-12(13)16(14(20)24)21(10(3)23)19-15(25-16)18-9(2)22/h5-6,8H,4,7H2,1-3H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORNFWFKPFJBGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Br)C3(C1=O)N(N=C(S3)NC(=O)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorobenzyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4176360.png)
![2-(4-methoxyphenyl)-N-{1-[4-methyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}acetamide](/img/structure/B4176361.png)
![1-(4-ethoxy-3-methoxyphenyl)-6,7-dimethyl-2-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4176370.png)
![2-chloro-4-methyl-N-({4-[3-(morpholin-4-yl)-4-nitrophenyl]piperazin-1-yl}carbonothioyl)benzamide](/img/structure/B4176373.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4176389.png)
amino]-N-cycloheptylbenzamide](/img/structure/B4176405.png)
![1-(4-biphenylylcarbonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4176412.png)
![N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}propanamide](/img/structure/B4176417.png)
![6-(4-fluorophenyl)-7-(3-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4176423.png)

![N-{[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B4176439.png)
![N-(2-fluorophenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide](/img/structure/B4176440.png)

